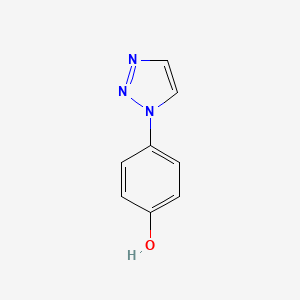
4-(1H-1,2,3-三唑-1-基)苯酚
描述
4-(1H-1,2,3-triazol-1-yl)phenol is an organic compound that features a phenol group substituted with a 1H-1,2,3-triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both phenolic and triazole functionalities imparts unique chemical properties to this molecule, making it a versatile building block for the synthesis of more complex structures.
科学研究应用
4-(1H-1,2,3-triazol-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and dendrimers.
Biology: Acts as a ligand in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
作用机制
Target of Action
The primary target of the compound 4-(1H-1,2,3-triazol-1-yl)phenol is the enzyme Steroid Sulfatase (STS) . STS is a crucial enzyme for steroidogenesis, acting by hydrolyzing inactive steroid sulfates, which are the precursors for the biosynthesis of active estrogens and androgens .
Mode of Action
The compound 4-(1H-1,2,3-triazol-1-yl)phenol interacts with its target, STS, by inhibiting its activity . This inhibition prevents the hydrolysis of inactive steroid sulfates, thereby reducing the production of active estrogens and androgens .
Biochemical Pathways
By inhibiting STS, 4-(1H-1,2,3-triazol-1-yl)phenol affects the steroidogenesis pathway . This results in a decrease in the levels of active estrogens and androgens, which are crucial for the growth and proliferation of certain types of cancer cells .
Pharmacokinetics
The presence of the 1,2,4-triazole moiety in the compound can influence its dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity . These properties can potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The inhibition of STS by 4-(1H-1,2,3-triazol-1-yl)phenol leads to a decrease in the levels of active estrogens and androgens . This can result in the inhibition of the growth and proliferation of hormone-dependent cancer cells . For instance, it has been shown to have potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .
生化分析
Biochemical Properties
In biochemical reactions, 4-(1H-1,2,3-triazol-1-yl)phenol has been shown to interact with Heat shock protein 90 (HSP90), a molecular chaperone . HSP90 is essential for cell viability, ATP-dependent folding, and assembling of its client proteins . The interaction between 4-(1H-1,2,3-triazol-1-yl)phenol and HSP90 has been characterized by significant binding affinity .
Cellular Effects
The effects of 4-(1H-1,2,3-triazol-1-yl)phenol on cells are primarily mediated through its interaction with HSP90. By binding to HSP90, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 4-(1H-1,2,3-triazol-1-yl)phenol exerts its effects through binding interactions with HSP90. This binding can lead to changes in gene expression and can influence the activity of HSP90’s client proteins .
Temporal Effects in Laboratory Settings
Preliminary studies have shown that certain compounds with this structure exhibit significant binding affinity to HSP90 .
Metabolic Pathways
Given its interaction with HSP90, it is likely that this compound could influence the metabolic pathways associated with this protein .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-triazol-1-yl)phenol typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is favored for its high efficiency and selectivity. The general procedure includes the following steps:
Preparation of the Azide: The starting material, 4-iodophenol, is converted to 4-azidophenol using sodium azide in the presence of a copper catalyst.
Cycloaddition Reaction: The azide is then reacted with an alkyne (such as propargyl alcohol) in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) or water, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 4-(1H-1,2,3-triazol-1-yl)phenol follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反应分析
Types of Reactions
4-(1H-1,2,3-triazol-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinones or hydroquinones.
Reduction: Dihydrotriazoles.
Substitution: Ethers or esters of 4-(1H-1,2,3-triazol-1-yl)phenol.
相似化合物的比较
Similar Compounds
- 4-(1H-1,2,4-triazol-1-yl)phenol
- 4-(1H-imidazol-1-yl)phenol
- 4-(1H-pyrazol-1-yl)phenol
Comparison
Compared to similar compounds, 4-(1H-1,2,3-triazol-1-yl)phenol exhibits unique properties due to the presence of the 1,2,3-triazole ring. This ring system provides enhanced stability and specific binding interactions with biological targets, making it a more effective inhibitor in certain biochemical pathways .
属性
IUPAC Name |
4-(triazol-1-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-8-3-1-7(2-4-8)11-6-5-9-10-11/h1-6,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZRMXYZBCUXAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68535-50-2 | |
| Record name | 4-(1H-1,2,3-triazol-1-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(4-Ethylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2531581.png)
![2-[1-(4-Chlorophenyl)cyclobutyl]acetic acid](/img/structure/B2531582.png)
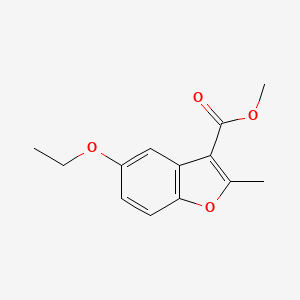
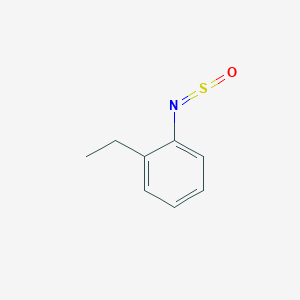
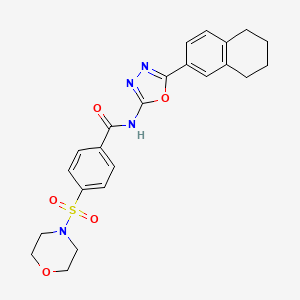
![3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)](/img/structure/B2531588.png)
![2-{4-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2531589.png)
![(Z)-2-((4-fluorophenyl)sulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2531592.png)
![3-((1H-Benzo[d]imidazol-2-yl)amino)-4-(((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione](/img/structure/B2531595.png)
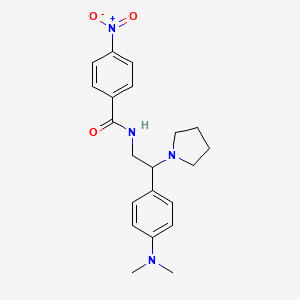
![4-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2531598.png)
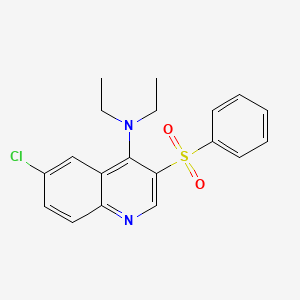
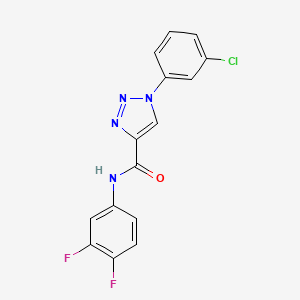
![1,4-Dioxa-8-azaspiro[4.5]decane-6-methanamine](/img/structure/B2531602.png)
